3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups, as well as methoxy groups on the quinoline ring
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO4/c1-31-22-11-18-21(12-23(22)32-2)28(13-16-5-3-4-6-20(16)27)14-19(25(18)30)24(29)15-7-9-17(26)10-8-15/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGHSYDIOBWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and 2-fluorobenzylamine.
Formation of Intermediate: The 4-fluorobenzoyl chloride reacts with 2-fluorobenzylamine to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydride, to form the quinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinolinone derivatives with varying degrees of oxidation.
Reduction: Dihydroquinoline derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms or methoxy groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that quinolinone derivatives possess significant antimicrobial properties. The presence of fluorine atoms enhances the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth. Studies have shown that similar compounds can disrupt cellular processes in bacteria, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially through the inhibition of specific enzymes involved in inflammation. This mechanism could be beneficial in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune conditions.
Anticancer Potential
Recent studies have explored the anticancer effects of quinolinone derivatives. The compound may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell signaling pathways. Its ability to selectively target cancerous cells while sparing normal cells presents a promising avenue for cancer therapy .
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of 3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics, with bioavailability rates suggesting potential for oral administration. Further studies are needed to optimize dosing regimens and evaluate long-term effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating its potential as a new antibiotic agent.
- Anti-inflammatory Applications : In animal models of arthritis, treatment with this compound resulted in reduced joint swelling and pain, suggesting its potential use in managing chronic inflammatory diseases.
- Cancer Treatment : In vitro assays indicated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis, providing a basis for further clinical exploration .
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzoyl)-1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- 3-(4-bromobenzoyl)-1-[(2-bromophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Uniqueness
The presence of fluorine atoms in 3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features distinguish it from similar compounds with different halogen atoms.
Biological Activity
3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the class of quinolinone derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotection.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 392.4 g/mol. Its structure features a quinolinone core substituted with fluorobenzoyl and fluorophenyl groups, which may enhance its biological activity through increased lipophilicity and specific interactions with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that quinolinone derivatives can inhibit the metastasis of various cancer types, including breast and ovarian cancers. The mechanism is believed to involve the inhibition of key signaling pathways responsible for cell proliferation and migration .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission . Virtual screening studies have demonstrated that similar piperazine derivatives interact with AChE at both peripheral and catalytic sites, indicating a promising therapeutic profile for neurodegenerative conditions .
Study 1: Antitumor Efficacy
A study conducted on related quinolinone derivatives demonstrated their efficacy in inhibiting tumor growth in murine models. The derivatives were shown to reduce tumor volume significantly compared to control groups. The study highlighted the importance of fluorine substituents in enhancing the compounds' antiproliferative effects .
Study 2: Neuroprotective Mechanism
In vitro studies assessing the neuroprotective capabilities of similar compounds revealed a marked reduction in oxidative stress markers in neuronal cells treated with these derivatives. The findings suggest that these compounds can mitigate neuronal damage through antioxidant mechanisms .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 392.4 g/mol |
| Antitumor Activity | Significant inhibition observed |
| Neuroprotective Activity | AChE inhibition potential |
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one?
The synthesis of dihydroquinolinone derivatives typically involves multi-step organic reactions. Critical steps include:
- Reagent Selection : Use fluorinated aromatic compounds (e.g., 4-fluorobenzoyl chloride) and alkylating agents (e.g., 2-fluorobenzyl chloride) to introduce substituents .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for nucleophilic substitution) and solvent systems (e.g., dichloromethane or DMSO for polar intermediates) to enhance yield and purity .
- Purification Methods : Employ column chromatography or recrystallization to isolate the target compound from byproducts .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Standard protocols include:
- Spectroscopic Analysis : Use -NMR and -NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns for structural validation .
- Solubility/Stability Testing : Assess stability under varying pH (4–9) and temperature (4–37°C) using HPLC to monitor degradation .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictory data in biological activity studies?
Conflicting results (e.g., variable IC values across assays) can be addressed by:
- Standardized Assay Conditions : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls to minimize variability .
- Mechanistic Validation : Combine enzyme inhibition assays (e.g., caspase-3 activation) with gene expression profiling (e.g., qPCR for apoptotic markers) to confirm activity .
- Dose-Response Curves : Perform triplicate experiments across a concentration range (e.g., 0.1–100 µM) to ensure reproducibility .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Advanced methodologies include:
- Molecular Docking : Simulate interactions with targets (e.g., TNF-α or DNA topoisomerase) using software like AutoDock Vina .
- Kinetic Studies : Measure binding affinity () via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- In Vivo Models : Use murine arthritis or xenograft models to correlate in vitro activity with therapeutic efficacy .
Q. What approaches are effective in analyzing environmental fate and ecotoxicological impacts?
Follow the framework from Project INCHEMBIOL:
- Degradation Pathways : Investigate hydrolysis and photolysis rates under simulated environmental conditions (e.g., UV light exposure) .
- Bioaccumulation Studies : Measure log values (e.g., XLogP3 ~3.5) to predict lipid solubility and trophic transfer .
- Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) using OECD Test Guidelines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antioxidant vs. pro-oxidant effects?
- Redox Profiling : Quantify reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) under varying oxygen tensions .
- Antioxidant Assays : Compare results from DPPH radical scavenging and FRAP assays to identify context-dependent behavior .
- Metabolomic Analysis : Use LC-MS to track oxidative stress biomarkers (e.g., glutathione levels) in treated cells .
Methodological Framework
Q. What statistical designs are suitable for multi-variable optimization in synthesis?
- Factorial Design : Apply a 2 factorial approach to test variables (e.g., temperature, catalyst loading) and identify synergistic effects .
- Response Surface Methodology (RSM) : Use Central Composite Design to model reaction yield as a function of pH and solvent polarity .
Q. How can crystallography resolve ambiguities in molecular conformation?
- Single-Crystal X-ray Diffraction : Determine dihedral angles between aromatic rings (e.g., 57.84° for quinoline vs. benzene planes) to confirm stereoelectronic effects .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯N bonds) that stabilize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
